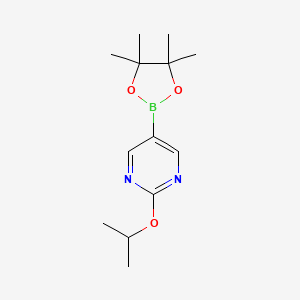

2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine

Übersicht

Beschreibung

2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine is a useful research compound. Its molecular formula is C13H21BN2O3 and its molecular weight is 264.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It is known that this compound can be used as a reagent to borylate arenes . Arenes are aromatic hydrocarbons, which play a crucial role in various biochemical reactions.

Mode of Action

The compound 2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine interacts with its targets (arenes) through a process known as borylation . Borylation is a chemical reaction where a boron atom is added to an organic molecule. This process can lead to significant changes in the chemical properties of the target molecule, enabling it to participate in further chemical reactions.

Biochemical Pathways

The borylation of arenes can lead to the formation of organoboron compounds . These compounds are often used as intermediates in organic synthesis, indicating that the compound could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

It is known that the compound is soluble in water , which could potentially influence its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific arenes it interacts with. By borylating arenes, the compound can significantly alter the chemical properties of these molecules, enabling them to participate in further chemical reactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is known to be moisture sensitive , indicating that its stability and efficacy could be affected by the presence of water or humidity in the environment.

Biochemische Analyse

Biochemical Properties

2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine plays a significant role in biochemical reactions, particularly in the borylation of arenes and the synthesis of conjugated copolymers . This compound interacts with various enzymes and proteins, facilitating the formation of boron-containing intermediates. These intermediates are crucial in the synthesis of complex organic molecules, which are often used in pharmaceuticals and materials science. The nature of these interactions involves the formation of covalent bonds between the boron atom in the compound and the target molecules, leading to the stabilization of reaction intermediates and the promotion of desired chemical transformations.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability of the compound is an important factor, as it can undergo degradation under certain conditions, leading to a decrease in its efficacy. Studies have shown that the compound remains stable under inert conditions but can degrade in the presence of moisture or high temperatures . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell growth and metabolism. These temporal effects highlight the importance of controlling experimental conditions to ensure the reliability of results.

Biologische Aktivität

2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C14H22BNO3

- Molecular Weight : 263.14 g/mol

- CAS Number : 61676-62-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Recent studies indicate that it may act as an inhibitor of specific kinases involved in signaling pathways critical for cell survival and proliferation.

Kinase Inhibition

Research has shown that the compound inhibits mixed lineage kinase 3 (MLK3), which is implicated in neurodegenerative diseases such as Parkinson's disease. Inhibition of MLK3 has been linked to neuroprotective effects and potential therapeutic benefits in conditions characterized by neuronal cell death .

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of the compound:

Case Studies

- Neuroprotective Effects : A study demonstrated that treatment with this compound significantly reduced apoptosis in neuronal cells exposed to neurotoxic agents. This effect was mediated through the inhibition of MLK3 and subsequent downregulation of stress-related signaling pathways .

- Antimicrobial Activity : Another investigation assessed the compound's efficacy against multidrug-resistant strains of bacteria. The results indicated that while the compound exhibited some antimicrobial properties, its effectiveness was limited compared to traditional antibiotics .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Current data suggest that:

- The compound has a moderate oral bioavailability.

- It does not significantly inhibit cytochrome P450 enzymes at therapeutic concentrations .

Toxicological assessments indicate a favorable safety profile at doses up to 2000 mg/kg in animal models .

Wissenschaftliche Forschungsanwendungen

Reagent in Organic Synthesis

2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine serves as a versatile reagent in organic synthesis. It is particularly useful in the following reactions:

- Borylation Reactions : This compound can facilitate the borylation of various arenes and alkenes, leading to the formation of boron-containing intermediates essential for further transformations .

- Suzuki Coupling Reactions : It acts as a boron source in Suzuki coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Synthesis of Conjugated Polymers

The compound is instrumental in synthesizing conjugated polymers that have applications in organic electronics. Notable examples include:

- Fluorene Derivatives : It can be used to synthesize intermediates like 9,9-Dioctyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)dibenzosilole and others that are crucial for developing light-emitting diodes (LEDs) and photovoltaic cells .

| Polymer Intermediate | Application |

|---|---|

| 9,9-Dioctyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)dibenzosilole | Organic LEDs |

| 3,9-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,11-di(1-decylundecyl)indolo[3,2-b]carbazole | Photovoltaics |

| 2,7-Bis(4′,4′,5′,5′-tetramethyl-1′,3′,2′-dioxaborolan-2′-yl)-N-9′′-heptadecanylcarbazole | Organic semiconductors |

Pharmaceutical Applications

There is emerging interest in utilizing this compound as a building block for pharmaceutical agents. Its ability to form stable complexes with various biological targets makes it a candidate for drug development processes.

Material Science

The compound's properties allow it to be integrated into materials that require enhanced electrical conductivity or thermal stability. Research is ongoing into its role as an additive in polymer matrices to improve performance characteristics .

Case Studies

Several studies illustrate the applications of this compound:

-

Borylation of Aromatic Compounds :

A study demonstrated its effectiveness in borylating various aromatic compounds under mild conditions. The resulting boronates were then utilized in further cross-coupling reactions to synthesize complex molecules . -

Development of Organic Photovoltaics :

Researchers synthesized a series of conjugated polymers incorporating this compound to enhance charge transport properties in organic solar cells. The results showed improved efficiency compared to traditional materials .

Eigenschaften

IUPAC Name |

2-propan-2-yloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BN2O3/c1-9(2)17-11-15-7-10(8-16-11)14-18-12(3,4)13(5,6)19-14/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDDCOFYYHZYBJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.